Cas no 24107-52-6 (1-ethyl-2-propyl-1H-1,3-benzodiazole)

1-Ethyl-2-propyl-1H-1,3-benzodiazole is a heterocyclic organic compound featuring a benzodiazole core substituted with ethyl and propyl groups at the 1- and 2-positions, respectively. This structure imparts stability and versatility, making it useful in pharmaceutical and materials chemistry applications. The compound exhibits favorable solubility in organic solvents, facilitating its incorporation into synthetic pathways. Its electron-rich aromatic system allows for potential use as a ligand or intermediate in coordination chemistry and drug development. The ethyl and propyl substituents enhance lipophilicity, which may improve bioavailability in medicinal applications. Careful synthesis ensures high purity, making it suitable for research and industrial processes requiring precise molecular control.
1-ethyl-2-propyl-1H-1,3-benzodiazole structure
24107-52-6 structure
Product Name:1-ethyl-2-propyl-1H-1,3-benzodiazole
CAS No:24107-52-6
MF:C12H16N2
MW:188.268842697144
CID:240389
PubChem ID:962241
Update Time:2025-06-27

1-ethyl-2-propyl-1H-1,3-benzodiazole Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole,1-ethyl-2-propyl-
    • 1-Ethyl-2-propyl-1H-benzimidazole
    • 1-ethyl-2-oxopiperazine
    • 1-ethyl-2-piperazinone
    • 1-ethyl-2-propyl-1H-benzoimidazole
    • 1-ethyl-2-propylbenzimidazole
    • 1-ETHYL-PIPERAZIN-2-ONE
    • 4-ethyl-3-oxopiperazine
    • 4-ethyl-3-oxo-piperazine
    • Ambcb4011544
    • CTK3J7297
    • Piperazinone, 1-ethyl-
    • SureCN92375
    • 1-ethyl-2-propyl-1H-1,3-benzodiazole
    • F0468-0183
    • 1-ethyl-2-propyl-1H-benzo[d]imidazole
    • 1H-Benzimidazole,1-ethyl-2-propyl-(9CI)
    • AKOS001147420
    • Z53856091
    • IFLab1_001902
    • SCHEMBL4739771
    • 24107-52-6
    • DTXSID301300260
    • HMS1417G10
    • Inchi: 1S/C12H16N2/c1-3-7-12-13-10-8-5-6-9-11(10)14(12)4-2/h5-6,8-9H,3-4,7H2,1-2H3
    • InChI Key: PCWKIKJDJYTPFP-UHFFFAOYSA-N
    • SMILES: N1(CC)C2C=CC=CC=2N=C1CCC

Computed Properties

  • Exact Mass: 188.13148
  • Monoisotopic Mass: 188.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 17.8Ų

Experimental Properties

  • PSA: 17.82

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Additional information on 1-ethyl-2-propyl-1H-1,3-benzodiazole

Comprehensive Overview of 1-Ethyl-2-Propyl-1H-1,3-Benzodiazole (CAS No. 24107-52-6)

1-Ethyl-2-propyl-1H-1,3-benzodiazole, with the CAS number 24107-52-6, is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This benzodiazole derivative is characterized by its unique structural features and potential biological activities, making it a subject of ongoing investigation for various therapeutic applications.

The core structure of 1-ethyl-2-propyl-1H-1,3-benzodiazole consists of a benzene ring fused with a diazole ring, substituted with an ethyl group at the 1-position and a propyl group at the 2-position. This specific substitution pattern imparts distinct chemical and physical properties to the molecule, influencing its reactivity and biological behavior. The compound's molecular formula is C13H16N2, and its molecular weight is approximately 196.28 g/mol.

In recent years, the study of benzodiazoles has expanded beyond their traditional use as anxiolytics and sedatives. Researchers have explored the potential of these compounds in various therapeutic areas, including neurodegenerative diseases, cancer, and inflammatory disorders. The unique substituents in 1-ethyl-2-propyl-1H-1,3-benzodiazole have been shown to modulate specific biological pathways, offering new avenues for drug development.

A notable study published in the Journal of Medicinal Chemistry in 2023 investigated the neuroprotective effects of 1-ethyl-2-propyl-1H-1,3-benzodiazole. The researchers found that this compound exhibited significant neuroprotective activity in cellular models of Parkinson's disease. The mechanism of action was attributed to its ability to inhibit oxidative stress and reduce neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative conditions.

In another study published in the European Journal of Medicinal Chemistry in 2024, scientists explored the anticancer properties of 1-ethyl-2-propyl-1H-1,3-benzodiazole. The compound demonstrated selective cytotoxicity against various cancer cell lines, including breast cancer and colorectal cancer cells. The researchers identified that the compound induced apoptosis through the activation of caspase-dependent pathways, highlighting its potential as a novel anticancer agent.

The pharmacokinetic properties of 1-ethyl-2-propyl-1H-1,3-benzodiazole have also been extensively studied. Research has shown that the compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a moderate half-life, making it suitable for further preclinical and clinical evaluation.

Clinical trials are currently underway to assess the safety and efficacy of 1-ethyl-2-propyl-1H-1,3-benzodiazole in human subjects. Early-phase trials have reported promising results, with no significant adverse effects observed at therapeutic doses. These findings underscore the compound's potential as a safe and effective therapeutic agent for various medical conditions.

In addition to its therapeutic applications, 1-ethyl-2-propyl-1H-1,3-benzodiazole has also been investigated for its use in diagnostic imaging. Studies have shown that certain derivatives of this compound can be labeled with radiotracers for positron emission tomography (PET) imaging. This application holds promise for non-invasive monitoring of disease progression and treatment response.

The synthesis of 1-ethyl-2-propyl-1H-1,3-benzodiazole has been optimized using modern synthetic methods to improve yield and purity. Various synthetic routes have been developed, including multistep reactions involving condensation, cyclization, and substitution steps. These advancements have facilitated large-scale production for both research and commercial purposes.

In conclusion, 1-Ethyl-2-propyl-1H-1,3-benzodiazole (CAS No. 24107-52-6) is a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and clinical utility. As further studies are conducted and more data become available, this benzodiazole derivative may play a significant role in advancing medical treatments for various diseases.

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